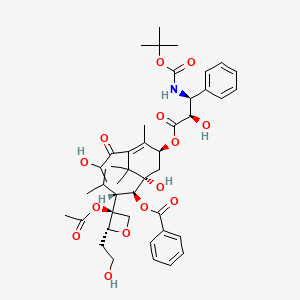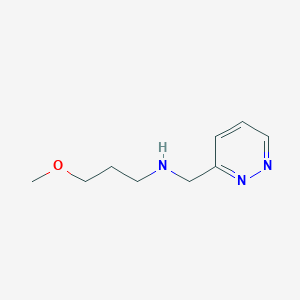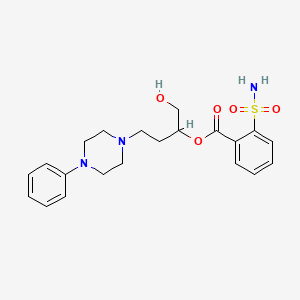
1-Hydroxy-4-(4-phenylpiperazin-1-yl)butan-2-yl 2-sulfamoylbenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Hydroxy-4-(4-phenylpiperazin-1-yl)butan-2-yl 2-sulfamoylbenzoate is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a phenylpiperazine moiety, which is known for its biological activity, and a sulfamoylbenzoate group, which contributes to its chemical reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hydroxy-4-(4-phenylpiperazin-1-yl)butan-2-yl 2-sulfamoylbenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-phenylpiperazine with butan-2-one to form 1-(4-phenylpiperazin-1-yl)butan-2-one. This intermediate is then reacted with 2-sulfamoylbenzoic acid under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
化学反応の分析
Types of Reactions
1-Hydroxy-4-(4-phenylpiperazin-1-yl)butan-2-yl 2-sulfamoylbenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The phenylpiperazine moiety can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
科学的研究の応用
1-Hydroxy-4-(4-phenylpiperazin-1-yl)butan-2-yl 2-sulfamoylbenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s biological activity makes it a candidate for studying receptor interactions and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for conditions such as neurological disorders and cancer.
作用機序
The mechanism of action of 1-Hydroxy-4-(4-phenylpiperazin-1-yl)butan-2-yl 2-sulfamoylbenzoate involves its interaction with specific molecular targets. The phenylpiperazine moiety is known to bind to certain receptors in the brain, affecting neurotransmitter activity. This can lead to changes in mood, cognition, and behavior. Additionally, the sulfamoylbenzoate group may inhibit specific enzymes, contributing to its therapeutic effects .
類似化合物との比較
Similar Compounds
4-Hydroxy-1-(4-(4-(pyridin-2-yl)piperazin-1-yl)phenyl)butan-1-one: This compound shares a similar structure but has a pyridinyl group instead of a sulfamoylbenzoate group.
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another compound with a phenylpiperazine moiety, used as an acetylcholinesterase inhibitor.
Uniqueness
1-Hydroxy-4-(4-phenylpiperazin-1-yl)butan-2-yl 2-sulfamoylbenzoate is unique due to its combination of a phenylpiperazine moiety and a sulfamoylbenzoate group. This dual functionality allows it to interact with multiple molecular targets, making it a versatile compound for research and potential therapeutic applications .
特性
分子式 |
C21H27N3O5S |
|---|---|
分子量 |
433.5 g/mol |
IUPAC名 |
[1-hydroxy-4-(4-phenylpiperazin-1-yl)butan-2-yl] 2-sulfamoylbenzoate |
InChI |
InChI=1S/C21H27N3O5S/c22-30(27,28)20-9-5-4-8-19(20)21(26)29-18(16-25)10-11-23-12-14-24(15-13-23)17-6-2-1-3-7-17/h1-9,18,25H,10-16H2,(H2,22,27,28) |
InChIキー |
DJLSCOYNAZJBCX-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1CCC(CO)OC(=O)C2=CC=CC=C2S(=O)(=O)N)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


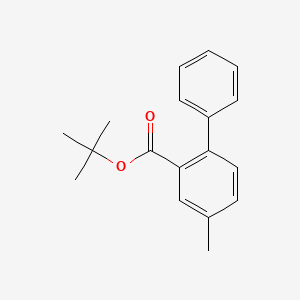


![5-(3,3-Dimethylbicyclo[2.2.1]heptan-2-yl)pent-3-en-2-one](/img/structure/B13860098.png)
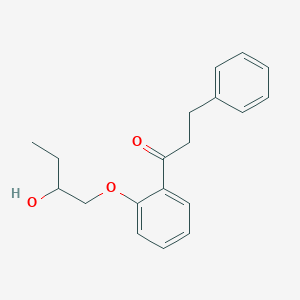
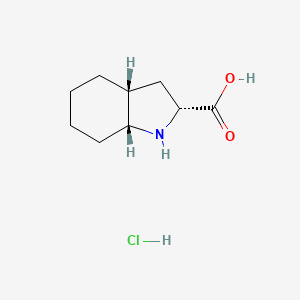
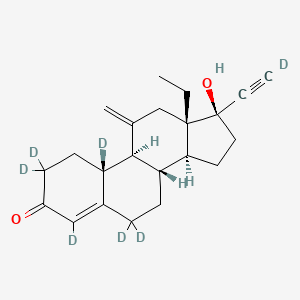
![Tetramethyltetrahydrospiro[[1,3]dioxolane-4,6'-[1,3]dioxolo[4,5-c]pyran]-7'-ol](/img/structure/B13860134.png)
![(2,4-Dichlorophenyl)-[1-(2-methylpropyl)indazol-5-yl]methanol](/img/structure/B13860144.png)
![4-Amino-1-[2,3-O-(1-methylethylidene)-beta-D-ribofuranosyl]-1,3,5-triazin-2(1H)-one](/img/structure/B13860148.png)
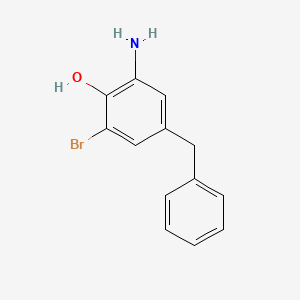
![3-Chloro-4-[(5-methyl-1,3-benzothiazol-2-yl)methyl]aniline](/img/structure/B13860159.png)
